REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(N(CC)CC)C>C(#N)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:7]=[N:6][CH:5]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)OCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitated triethylamine salts were removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and hexane (1:1) multiple times
|
Type
|
WASH
|
Details
|
The filtrate and wash solvent
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The resulting white-yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 20% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
to afford an off-white solid
|
Type
|
CUSTOM
|
Details
|
to give an additional batch of off-yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 164 mmol | |
AMOUNT: MASS | 35.5 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |